molecular formula C23H16N4O B1668767 Cdppb CAS No. 781652-57-1

Cdppb

Cat. No. B1668767
M. Wt: 364.4 g/mol
InChI Key: BKUIZWILNWHFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a drug used in scientific research . It acts as a positive allosteric modulator selective for the metabotropic glutamate receptor subtype mGluR5 . It has antipsychotic effects in animal models , and mGluR5 modulators are under investigation as potential drugs for the treatment of schizophrenia .


Molecular Structure Analysis

CDPPB has a molecular formula of C23H16N4O . Its molecular weight is 364.4 g/mol . The structure includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .

Scientific Research Applications

Allosteric Modulation of Metabotropic Glutamate Receptor 5

CDPPB is known as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has shown significant potential in enhancing responses to glutamate in cellular assays. This modulation of mGluR5 activity suggests a novel approach for the development of antipsychotic agents and has implications for treating schizophrenia and other psychiatric disorders (Kinney et al., 2005).

Structural Analysis and Potency Enhancement

Research on CDPPB analogs indicates that specific structural modifications can significantly enhance its potency as an allosteric modulator. Studies demonstrate that electronegative aromatic substituents in CDPPB increase its potency, offering insights into the design of more effective mGluR5 modulators (de Paulis et al., 2006).

Role in Extinction of Cocaine Contextual Memory

CDPPB has been found to facilitate the extinction of a cocaine-associated contextual memory in rats, providing a potential novel approach for enhancing extinction learning in the context of drug addiction (Gass & Olive, 2009).

Cognitive Function and Learning

In studies involving the touchscreen paired associates learning (PAL) task in rats, CDPPB did not show consistent effects on task performance when administered alone. This highlights the complexity of CDPPB's role in cognitive function and the need for further research in this area (Lins & Howland, 2016).

Therapeutic Potential in Neurodegenerative Diseases

CDPPB has demonstrated potential in treating Huntington's disease (HD) in a mouse model. Chronic treatment with CDPPB prevented neuronal cell loss, decreased htt aggregate formation, and ameliorated symptoms related to HD, indicating its potential therapeutic value (Dória et al., 2015).

Dose-Dependent Effects on Recognition Memory

Research has indicated that CDPPB's effects on recognition memory in rats are dose-dependent, with an inverted-U-shaped dose-effect function observed. This suggests that optimal dosing is crucial for its potential use in treating cognitive deficits in conditions like schizophrenia (Uslaner et al., 2009).

Enhancing Spatial Learning Task Performance

CDPPB has been shown to improve performance in spatial learning tasks in rodents. Its modulation of mGlu5 receptors plays a significant role in spatial learning, emphasizing the receptor's importance in learning and memory processes (Fowler et al., 2013).

properties

IUPAC Name

3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O/c24-16-17-8-7-11-19(14-17)23(28)25-22-15-21(18-9-3-1-4-10-18)26-27(22)20-12-5-2-6-13-20/h1-15H,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUIZWILNWHFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459996
Record name CDPPB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdppb

CAS RN

781652-57-1
Record name 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=781652-57-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CDPPB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 781652-57-1
Source European Chemicals Agency (ECHA)
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Record name CDPPB
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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